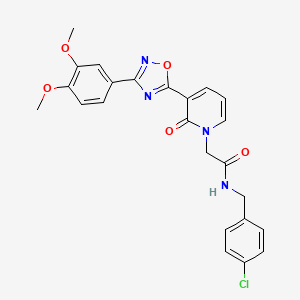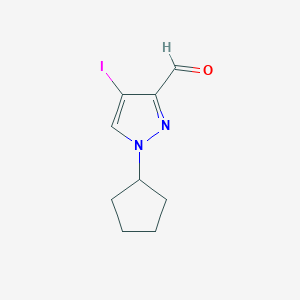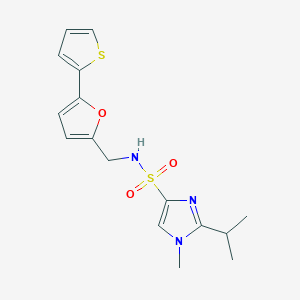![molecular formula C17H15ClFN3O2 B2739478 1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-34-6](/img/structure/B2739478.png)
1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, also known as CPPU, is a synthetic cytokinin that has been extensively studied for its potential use in plant growth regulation. CPPU belongs to the family of urea derivatives and is a potent plant growth regulator that has been shown to increase fruit set, fruit size, and yield in various crops.
Wissenschaftliche Forschungsanwendungen
Optical and Electronic Properties
A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, demonstrated significant electrooptic properties, including high second and third harmonic generation values. This suggests potential applications in optoelectronic device fabrications due to its superior properties compared to standard urea molecules (Shkir et al., 2018).
Nonlinear Optical Materials
Research on 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP), a new organic nonlinear optical material, highlights its high second harmonic generation efficiency. The crystal's molecular dipoles are aligned in a zig-zag head to tail fashion, contributing to a net polarization and large SHG conversion efficiency. This indicates its potential for nonlinear optical (NLO) device applications (Menezes et al., 2014).
Molecular Structure and Characterization
The crystal structure of flufenoxuron, a benzoylurea pesticide, and its interactions were studied, revealing insights into hydrogen bonds forming R22(8) inversion dimers. This structural information may contribute to understanding the interactions and stability of similar urea derivatives in various applications (Jeon et al., 2014).
Electro-Fenton Degradation of Contaminants
The electro-Fenton degradation process involving triclosan and triclocarban demonstrated how substituted ureas could be involved in the degradation of environmental contaminants. This research could guide the development of novel degradation methods for persistent organic pollutants (Sirés et al., 2007).
Drug Metabolism and Pharmacological Effects
A study on the metabolic formation and synthesis of 1-(3-chlorophenyl)-2(4-hydroxyphenyl)-1-methyl-2(2 pyridine)ethanol revealed its hypocholesteremic effect in rats, similar to the parent drug. This points to the importance of understanding the metabolism and pharmacological effects of urea derivatives for therapeutic applications (Sinsheimer et al., 1976).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-11-3-1-5-13(7-11)20-17(24)21-14-9-16(23)22(10-14)15-6-2-4-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSWGXBWFMYXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}propanamide](/img/structure/B2739400.png)

![(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2739402.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2739404.png)




![1-(benzo[d]isoxazol-3-yl)-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B2739413.png)
![(4-Chlorophenyl){4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}methanone](/img/structure/B2739416.png)
![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)